Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)-
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Overview
Description
Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- is a chlorinated heterocyclic compound with significant applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of three chlorine atoms and two methylsulfonyl groups attached to the pyridine ring, making it highly reactive and versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the treatment of pentachloropyridine with methylsulfonyl chloride under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and sulfonylation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, nucleophiles readily attack the chlorinated positions, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides, which react under mild to moderate conditions.
Oxidizing/Reducing Agents: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- involves its reactivity towards nucleophiles and electrophiles. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Pentachloropyridine: A highly chlorinated pyridine derivative used in similar applications.
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine: Another chlorinated pyridine with similar reactivity and applications.
Uniqueness: Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in chemical transformations. Its dual methylsulfonyl groups enhance its solubility and reactivity compared to other chlorinated pyridines .
Properties
CAS No. |
32194-35-7 |
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Molecular Formula |
C7H6Cl3NO4S2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
2,3,5-trichloro-4,6-bis(methylsulfonyl)pyridine |
InChI |
InChI=1S/C7H6Cl3NO4S2/c1-16(12,13)5-3(8)6(10)11-7(4(5)9)17(2,14)15/h1-2H3 |
InChI Key |
OJWLTKBVINOKHB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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